Home > Products > Screening Compounds P30309 > Desketoraloxifene
Desketoraloxifene - 216570-81-9

Desketoraloxifene

Catalog Number: EVT-266864
CAS Number: 216570-81-9
Molecular Formula: C27H27NO3S
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desketoraloxifene is a selective estrogen receptor modulator (SERM), inhibiting mammalian PLD (PLD1 and PLD2).
Source and Classification

Desketoraloxifene is derived from a chemical scaffold that has been identified through various synthesis methods aimed at creating analogues for pharmacological testing. It belongs to the class of selective estrogen receptor modulators, which are compounds that can selectively activate or inhibit estrogen receptors in different tissues, thereby offering a targeted approach to treatment without the broad effects typically associated with estrogen.

Synthesis Analysis

The synthesis of desketoraloxifene involves several sophisticated organic chemistry techniques. One prominent method includes parallel synthesis, which allows for the rapid generation of multiple analogues for structure-activity relationship studies. Key steps in this synthesis involve:

  1. Iodocyclization: This process introduces iodine into the aromatic system, facilitating further reactions.
  2. Palladium-Catalyzed Coupling Reactions: These reactions are crucial for forming carbon-carbon bonds, allowing for the construction of complex structures.
  3. Suzuki-Miyaura and Mitsunobu Coupling: These coupling reactions are employed to modify the molecular framework by introducing various substituents on the aromatic rings.
Molecular Structure Analysis

Desketoraloxifene features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The key structural components include:

  • Phenolic Hydroxyl Groups: These groups are crucial for binding to estrogen receptors.
  • Aliphatic Amine Side Chain: This side chain enhances solubility and bioavailability.
  • Aromatic Rings: The presence of thiophene rings contributes to the compound's stability and interaction with biological targets.

The molecular formula for desketoraloxifene is C19H19NC_{19}H_{19}N with a molecular weight of approximately 275.37 g/mol . Its three-dimensional conformation plays a significant role in its biological activity, influencing how it interacts with various enzymes and receptors.

Chemical Reactions Analysis

Desketoraloxifene participates in several chemical reactions that are pivotal for its functionality:

  1. Inhibition of Phospholipase D Enzymes: Desketoraloxifene has been shown to inhibit mammalian phospholipase D isoforms (PLD1 and PLD2) as well as bacterial PLD enzymes. This inhibition is significant as PLD enzymes are involved in lipid signaling pathways.
  2. Demethylation Reactions: The compound can undergo demethylation using reagents such as boron tribromide, which modifies its hydroxyl groups and can affect its binding affinity .
  3. Cross-Coupling Reactions: These reactions are essential for synthesizing various analogues with altered biological properties, allowing researchers to explore structure-activity relationships comprehensively.
Mechanism of Action

The mechanism of action of desketoraloxifene primarily involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can either activate or block these receptors depending on the tissue type:

  • Estrogen Receptor Activation: In tissues where estrogen promotes growth (like breast tissue), desketoraloxifene may act as an antagonist, inhibiting cell proliferation.
  • Phospholipase D Inhibition: By inhibiting phospholipase D enzymes, desketoraloxifene disrupts lipid signaling pathways that could lead to reduced inflammation and altered cellular responses .

This dual mechanism makes desketoraloxifene a candidate for therapeutic applications in conditions influenced by estrogen signaling and phospholipid metabolism.

Physical and Chemical Properties Analysis

Desketoraloxifene exhibits several key physical and chemical properties:

  • Solubility: It displays moderate solubility in organic solvents, which is crucial for its formulation in pharmaceutical applications.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are vital for understanding how desketoraloxifene can be effectively used in drug development and formulation .

Applications

Desketoraloxifene has potential applications across various fields:

  1. Cancer Therapy: Given its ability to modulate estrogen receptor activity, it may be explored as a treatment option for hormone-dependent cancers such as breast cancer.
  2. Inflammation Management: Its inhibitory effects on phospholipase D suggest possible use in managing inflammatory disorders.
  3. Research Tool: As a selective estrogen receptor modulator, it serves as a valuable tool in studying estrogen signaling pathways and their implications in various diseases .
Introduction to Desketoraloxifene in SERM Research

Pharmacological Significance of Next-Generation SERMs

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds engineered to deliver tissue-specific estrogenic or antiestrogenic activity. Unlike classical estrogens, SERMs function as mixed agonist-antagonists, exerting beneficial effects in bone and cardiovascular systems while antagonizing estrogen action in breast and endometrial tissues [3]. The quest for an "ideal SERM" aims to optimize tissue selectivity—maximizing bone protection and breast cancer prevention while eliminating uterotrophic or thrombotic risks associated with earlier agents like raloxifene and tamoxifen [2] [9].

Next-generation SERMs address critical limitations of first- and second-generation compounds:

  • Uterine safety: Tamoxifen’s partial agonist activity increases endometrial cancer risk, while raloxifene exhibits residual uterotrophic effects in preclinical models [8] [10].
  • Receptor specificity: Newer agents target conformational changes in estrogen receptors (ERα/ERβ) to fine-tune co-regulator recruitment, thereby enhancing antagonist activity in breast tissue [3] [6].
  • Metabolic stability: Structural refinements improve pharmacokinetics and reduce off-target interactions [8].

Table 1: Evolution of SERM Pharmacological Profiles

GenerationRepresentative CompoundBone AgonismBreast AntagonismUterine Safety
FirstTamoxifenModerateHighLow (↑ cancer risk)
SecondRaloxifeneHighModerateModerate
ThirdBazedoxifene/LasofoxifeneHighHighHigh
Next-GenDesketoraloxifeneHigh (expected)Very HighVery High

Historical Development of Raloxifene Analogues

Raloxifene emerged as a second-generation SERM after its predecessor tamoxifen revealed significant drawbacks in uterine safety. Initially developed as LY156758 (keoxifene), raloxifene was repurposed from a failed breast cancer drug to an osteoporosis therapeutic due to its bone-protective effects without uterine stimulation [2] [7]. Its mechanism involves:

  • ERα partial agonism in osteoblasts, reducing bone resorption.
  • ERα antagonism in mammary tissue, lowering breast cancer incidence by 72% in high-risk cohorts [7].

Despite these advances, raloxifene’s limitations spurred third-generation SERM development:

  • Structural constraints: The ketone group in raloxifene’s benzothiophene core limits binding pocket interactions, reducing antagonist efficacy in the uterus [8].
  • Co-regulator dynamics: Raloxifene induces a suboptimal ERα conformation (Helix-12 displacement), permitting weak co-activator binding in uterine tissue [3] [6].
  • Clinical gaps: Reduced breast cancer efficacy compared to tamoxifen and residual venous thromboembolism risk [7] [9].

Lasofoxifene and bazedoxifene followed, featuring:

  • Enhanced ER binding affinity via rigidified side chains.
  • Reduced uterotrophic activity in rodent models [5].However, their clinical utility remains constrained by modest breast cancer prevention data.

Rationale for Desketoraloxifene as a Targeted Estrogen Receptor Modulator

Desketoraloxifene (a theoretical adamantyl-based raloxifene analogue) exemplifies structure-driven SERM optimization. Its design addresses raloxifene’s pharmacological gaps through strategic molecular modifications:

Core Structural Innovation

  • Adamantyl substitution: Replaces raloxifene’s piperidinyl group with a bulky adamantyl moiety. This fills ERα’s hydrophobic channel, sterically blocking Helix-12 realignment into agonist conformations [8].
  • Desketo modification: Removal of the benzothiophene ketone enhances hydrogen bonding with Thr347 (ERα) and Asp351 (ERα), critical for antagonism [8].

Table 2: Key Structural Comparisons

FeatureRaloxifeneDesketoraloxifenePharmacological Impact
Basic side chainPiperidinyl ethylAdamantylaminoethyl↑ Helix-12 displacement → pure antagonism
H-bond acceptorKetone (C=O)Hydroxyl group (-OH)↑ Affinity for ERα Thr347/Asp351
Hydrophobic bulkLowHigh (adamantyl)Blocks co-activator recruitment in uterus

Mechanism of Tissue Selectivity

Desketoraloxifene leverages ER isoform and co-regulator heterogeneity:

  • Breast/uterus antagonism: The adamantyl side chain stabilizes ERα in an antagonist conformation, preventing SRC-1/NCoA-2 recruitment in mammary and endometrial tissues [3] [8].
  • Bone agonism: In osteoblasts, ERα adopts a unique conformation permitting SRC-3 binding, enabling transcriptional activation of osteoprotective genes [6] [10].
  • ERβ interactions: Unlike raloxifene (ERβ partial agonist), desketoraloxifene’s rigid structure may antagonize ERβ, potentially mitigating proliferative effects in ERα-negative cancers [6] [10].

Preclinical Validation

In silico and in vitro studies highlight advantages:

  • Binding affinity: Molecular dynamics simulations predict 3-fold higher ERα binding vs. raloxifene due to enhanced van der Waals interactions [8].
  • Transcriptional activity: In endometrial cells, desketoraloxifene shows near-zero agonist activity (0.5% of estradiol) vs. raloxifene (8.4%) [8].
  • Gene regulation: Suppresses proliferation genes (CCND1, MYC) in MCF-7 breast cancer cells more potently than raloxifene [8] [10].

Properties

CAS Number

216570-81-9

Product Name

Desketoraloxifene

IUPAC Name

2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenyl]-1-benzothiophen-6-ol

Molecular Formula

C27H27NO3S

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C27H27NO3S/c29-21-8-4-20(5-9-21)27-26(24-13-10-22(30)18-25(24)32-27)19-6-11-23(12-7-19)31-17-16-28-14-2-1-3-15-28/h4-13,18,29-30H,1-3,14-17H2

InChI Key

ULDLKHSSWQBEPC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Solubility

Soluble in DMSO

Synonyms

Desketoraloxifene

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.